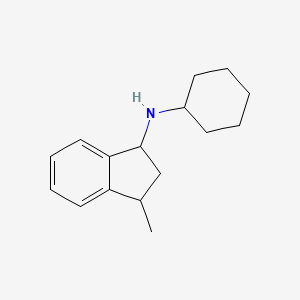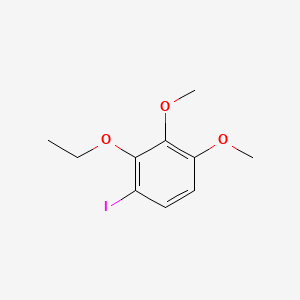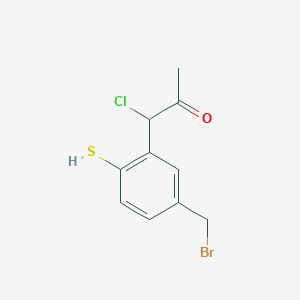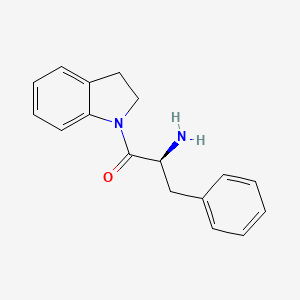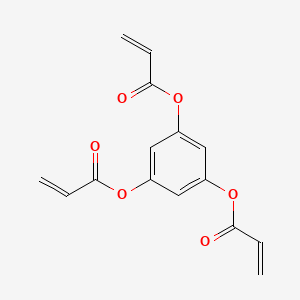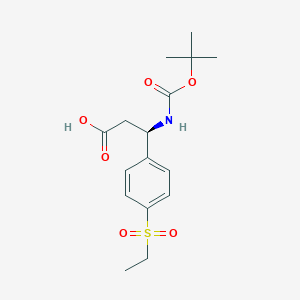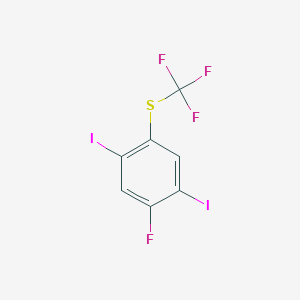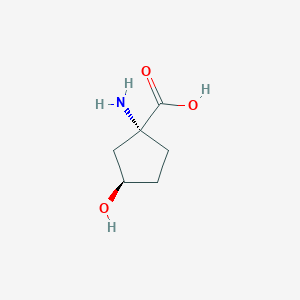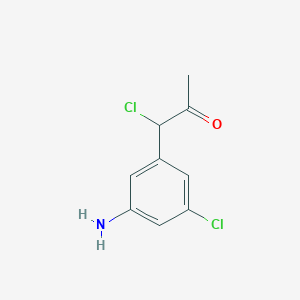
1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H10Cl2NO It is a derivative of phenylpropanone, characterized by the presence of amino and chloro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-chlorobenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by cyclization and chlorination steps to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and improve yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and chloro substituents on the phenyl ring allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
3-Amino-5-chlorophenylmethanol: Similar in structure but with a hydroxyl group instead of a chloropropanone moiety.
3-Amino-5-chlorobenzaldehyde: Contains an aldehyde group instead of a chloropropanone moiety.
3-Amino-5-chlorophenylacetic acid: Features a carboxylic acid group instead of a chloropropanone moiety.
Uniqueness: 1-(3-Amino-5-chlorophenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both amino and chloro substituents allows for versatile chemical modifications and interactions with various molecular targets.
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(3-amino-5-chlorophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(11)6-2-7(10)4-8(12)3-6/h2-4,9H,12H2,1H3 |
InChI Key |
UGEZRGDFZIUOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


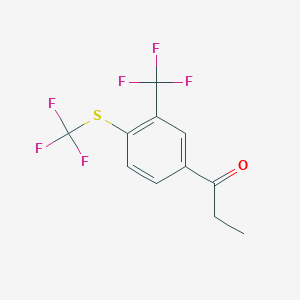
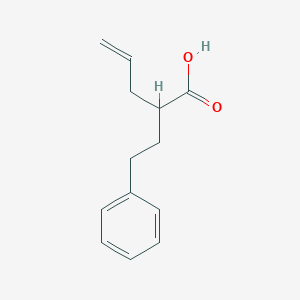
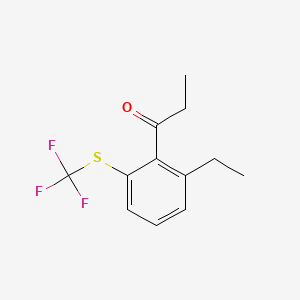
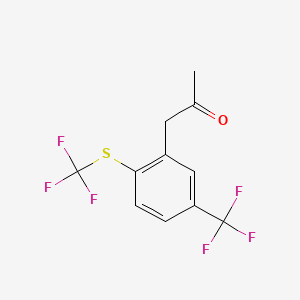
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
